(R)-Benzyl (4-hydroxybutan-2-yl)carbamate
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Overview
Description
®-Benzyl (4-hydroxybutan-2-yl)carbamate is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a benzyl group attached to a carbamate moiety, which is further connected to a 4-hydroxybutan-2-yl group. The presence of the hydroxyl group and the chiral center makes this compound interesting for stereoselective synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (4-hydroxybutan-2-yl)carbamate typically involves the reaction of ®-4-hydroxybutan-2-ylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of ®-Benzyl (4-hydroxybutan-2-yl)carbamate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl (4-hydroxybutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is ®-Benzyl (4-oxobutan-2-yl)carbamate.
Reduction: The major product is ®-Benzyl (4-hydroxybutan-2-yl)amine.
Substitution: The major products depend on the nucleophile used but can include various benzyl-substituted carbamates.
Scientific Research Applications
®-Benzyl (4-hydroxybutan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving carbamates.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-Benzyl (4-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its target. The benzyl group can interact with hydrophobic pockets within the target protein, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl (4-hydroxybutan-2-yl)carbamate
- ®-Methyl (4-hydroxybutan-2-yl)carbamate
- ®-Ethyl (4-hydroxybutan-2-yl)carbamate
Uniqueness
®-Benzyl (4-hydroxybutan-2-yl)carbamate is unique due to the presence of the benzyl group, which provides additional hydrophobic interactions and can enhance the compound’s binding affinity to certain molecular targets. This makes it a valuable compound for studying enzyme inhibition and developing pharmaceuticals with improved efficacy.
Properties
IUPAC Name |
benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCAJWAPVPCFY-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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